

Cellular Targets of the FINDY Compound: An In-depth Technical Guide

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Compound of Interest

Compound Name: *FINDY*

Cat. No.: *B15543988*

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Introduction

The compound **FINDY**, also known as FIN56, is a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.^{[1][2]} Its unique dual mechanism of action makes it a valuable tool for studying ferroptosis and a potential starting point for the development of novel therapeutics targeting diseases such as cancer. This technical guide provides a comprehensive overview of the cellular targets of **FINDY**, its mechanism of action, quantitative data on its activity, and detailed methodologies for key experiments.

Cellular Targets and Mechanism of Action

FINDY exerts its pro-ferroptotic effects by engaging two primary cellular targets: Glutathione Peroxidase 4 (GPX4) and Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).^{[3][4]} The compound's action is bifurcated into two distinct, yet synergistic, pathways that ultimately lead to overwhelming lipid peroxidation and cell death.

GPX4 Degradation Pathway

One of the primary mechanisms of **FINDY**-induced ferroptosis is the degradation of the selenoenzyme GPX4.^{[2][5]} GPX4 is the key enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from

oxidative damage.[6] The degradation of GPX4 by **FINDY** is not a direct inhibition of the enzyme's activity but rather a post-translational reduction in its protein levels.[2]

This process is dependent on the enzymatic activity of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[3][5] The precise molecular link between **FINDY**, ACC activation, and subsequent GPX4 degradation is still under investigation, though some evidence suggests the involvement of the autophagy-lysosome pathway.[7] Inhibition of ACC with compounds like 5-(tetradecyloxy)-2-furoic acid (TOFA) has been shown to block **FINDY**-mediated GPX4 degradation.[3][5]

Squalene Synthase Activation and Coenzyme Q10 Depletion Pathway

Independent of its effects on GPX4, **FINDY** directly binds to and activates Squalene Synthase (SQS).[3][4] SQS is a key enzyme in the mevalonate pathway, catalyzing the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate and subsequently into squalene, a precursor for cholesterol biosynthesis.[8]

By activating SQS, **FINDY** shunts FPP towards squalene synthesis, thereby depleting the pool of FPP available for the synthesis of other essential molecules, most notably Coenzyme Q10 (CoQ10).[3][9] CoQ10, in its reduced form (ubiquinol), is a potent lipid-soluble antioxidant that protects cellular membranes from lipid peroxidation.[9] The depletion of CoQ10 by **FINDY** removes this protective mechanism, rendering cells more susceptible to lipid-based oxidative damage and ferroptosis.[10] This SQS-mediated pathway is independent of GPX4 degradation.[4]

Quantitative Data

The following tables summarize the available quantitative data for the activity of the **FINDY** compound (FIN56).

Parameter	Value	Cell Line	Assay Type	Reference
EC50	~240 nM	Not Specified	Ferroptosis Induction	[Shimada et al., 2016]
IC50	2.6 μ M	U118 (Glioblastoma)	Cell Viability (CCK-8)	[Zhang et al., 2021]
IC50	4.2 μ M	LN229 (Glioblastoma)	Cell Viability (CCK-8)	[Zhang et al., 2021]
Effective Concentration	0.1 - 5 μ M	Various Cancer Cells	Ferroptosis Induction	[Sun et al., 2021]

Table 1: Potency and Efficacy of **FINDY** (FIN56) in Inducing Ferroptosis and Reducing Cell Viability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular targets and mechanism of action of **FINDY**.

Western Blot for GPX4 Degradation

This protocol is for assessing the protein levels of GPX4 in cells treated with **FINDY**.

- Cell Seeding and Treatment:
 - Seed cells (e.g., HT-1080, LN229) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight.
 - Treat cells with desired concentrations of **FINDY** (e.g., 1-5 μ M) or vehicle control (DMSO) for the specified time (e.g., 6, 12, 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations for all samples with lysis buffer.
 - Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.
 - Run the gel until the dye front reaches the bottom.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against GPX4 (at the manufacturer's recommended dilution) overnight at 4°C.
 - Incubate with a loading control antibody (e.g., β-actin or GAPDH) as well.
 - Wash the membrane three times with TBST for 10 minutes each.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Squalene Synthase (SQS) Activity Assay

This in vitro assay measures the activity of SQS by monitoring the consumption of its co-factor, NADPH.

- Reaction Mixture Preparation:
 - Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.
 - The reaction mixture should contain:
 - Recombinant human SQS enzyme (e.g., 1-5 µg)
 - Farnesyl pyrophosphate (FPP) (e.g., 10-50 µM)
 - NADPH (e.g., 100-200 µM)
 - Varying concentrations of **FINDY** or vehicle control (DMSO)
- Assay Procedure:
 - In a 96-well UV-transparent plate, add the reaction buffer, SQS enzyme, and **FINDY**/vehicle.
 - Initiate the reaction by adding FPP and NADPH.
 - Immediately measure the absorbance at 340 nm using a plate reader at 37°C.
 - Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes), which corresponds to the oxidation of NADPH.

- Data Analysis:
 - Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
 - Plot the SQS activity (rate of NADPH consumption) against the concentration of **FINDY** to determine the EC50 for activation.

Measurement of Coenzyme Q10 Levels by HPLC

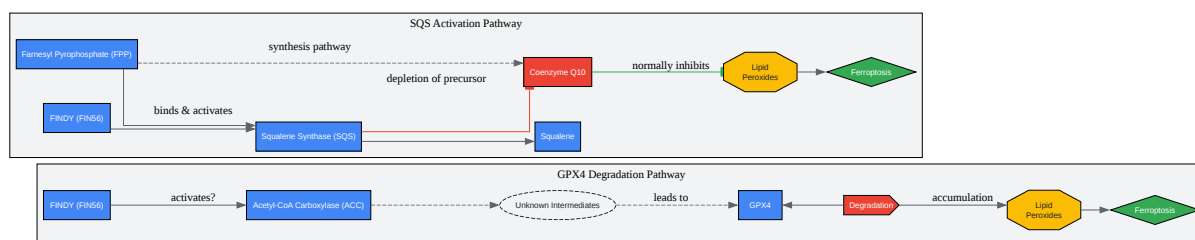
This protocol outlines the extraction and quantification of CoQ10 from cells treated with **FINDY**.

- Cell Culture and Treatment:
 - Grow cells (e.g., HT-1080) in 10 cm dishes to near confluency.
 - Treat cells with **FINDY** (e.g., 2-5 μ M) or vehicle control for the desired duration (e.g., 24 hours).
- Sample Preparation and Extraction:
 - Harvest cells by trypsinization and wash twice with ice-cold PBS.
 - Resuspend the cell pellet in a known volume of PBS.
 - Take an aliquot for protein quantification.
 - To the remaining cell suspension, add 5 volumes of cold 1-propanol.
 - Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/ethanol mixture).
- HPLC Analysis:

- Use a C18 reverse-phase HPLC column.
- The mobile phase is typically a mixture of methanol, ethanol, and a salt like sodium perchlorate in an isocratic or gradient elution.
- Set the detector to 275 nm for UV detection or use an electrochemical detector for higher sensitivity.
- Inject the reconstituted sample onto the HPLC system.
- Quantify the CoQ10 peak by comparing its area to a standard curve of known CoQ10 concentrations.
- Data Normalization:
 - Normalize the amount of CoQ10 to the total protein content of the initial cell lysate.

Visualizations

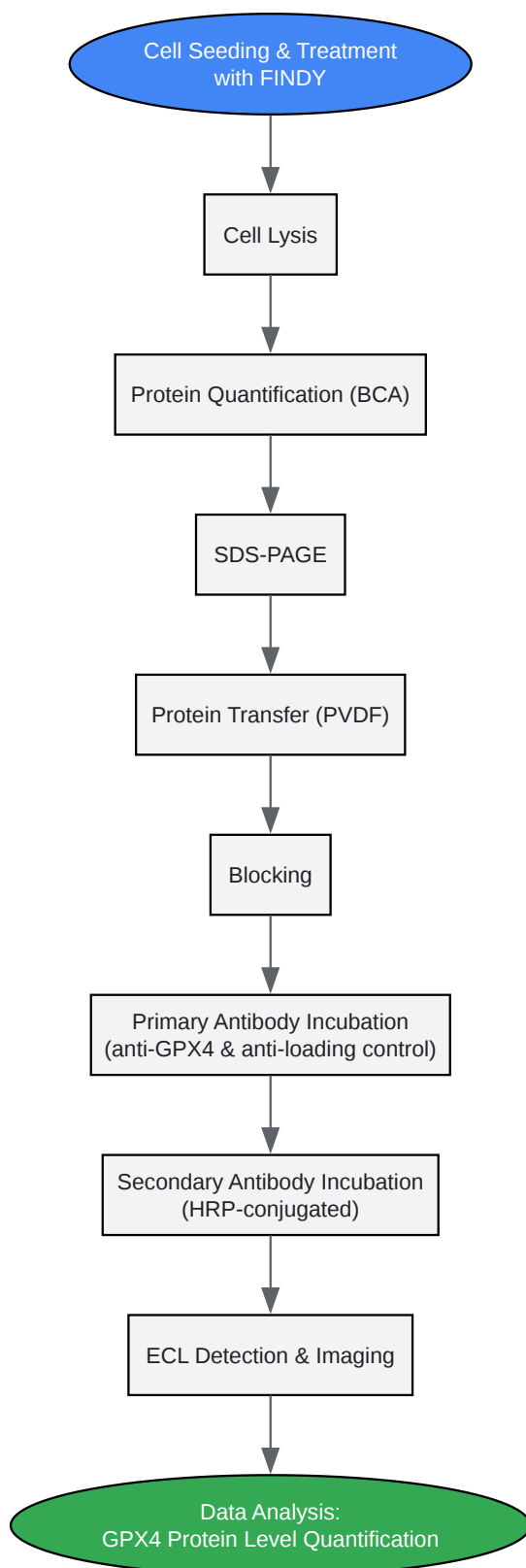
Signaling Pathways



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Caption: Dual mechanism of action of the **FINDY** compound (FIN56) in inducing ferroptosis.

Experimental Workflow



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Caption: Workflow for Western blot analysis of GPX4 degradation.

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